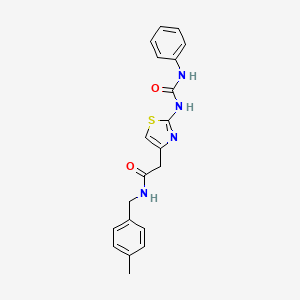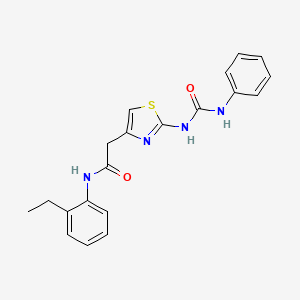![molecular formula C23H23N3O3 B11292310 Ethyl 3-(1-benzyl-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)propanoate](/img/structure/B11292310.png)
Ethyl 3-(1-benzyl-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(1-benzyl-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)propanoate is a complex organic compound that belongs to the class of heterocyclic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1-benzyl-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)propanoate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the pyrimido[1,2-a]benzimidazole core. This is followed by esterification to introduce the ethyl propanoate group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(1-benzyl-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Ethyl 3-(1-benzyl-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(1-benzyl-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Imidazole Derivatives: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.
Benzimidazole Derivatives: Known for their antimicrobial and anticancer properties.
Pyrimidine Derivatives: These compounds are widely studied for their therapeutic potential.
Uniqueness
Ethyl 3-(1-benzyl-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)propanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrimido[1,2-a]benzimidazole core with an ethyl propanoate group makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C23H23N3O3 |
|---|---|
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
ethyl 3-(1-benzyl-2-methyl-4-oxopyrimido[1,2-a]benzimidazol-3-yl)propanoate |
InChI |
InChI=1S/C23H23N3O3/c1-3-29-21(27)14-13-18-16(2)25(15-17-9-5-4-6-10-17)23-24-19-11-7-8-12-20(19)26(23)22(18)28/h4-12H,3,13-15H2,1-2H3 |
Clave InChI |
OUYZJGRIQZBUPL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC1=C(N(C2=NC3=CC=CC=C3N2C1=O)CC4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(3-methoxypropyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]-N-phenylacetamide](/img/structure/B11292228.png)
![2-[(2,3-dichlorophenyl)amino]-4-(2-methoxyphenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11292241.png)
![N-(naphthalen-1-yl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B11292242.png)
![Ethyl 3-({[2,5-dioxo-1-phenyl-3-(prop-2-en-1-yl)imidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11292247.png)
![2-({[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}amino)butanoic acid](/img/structure/B11292248.png)
![2-{3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide](/img/structure/B11292256.png)

![3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-5-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11292270.png)
![N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]furan-2-carboxamide](/img/structure/B11292276.png)
![N-(2,5-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11292284.png)
![Ethyl 4-(4-fluorophenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11292288.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B11292290.png)


